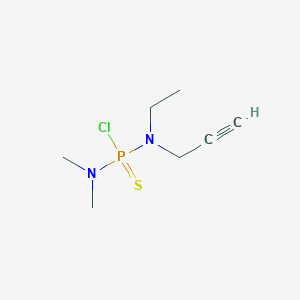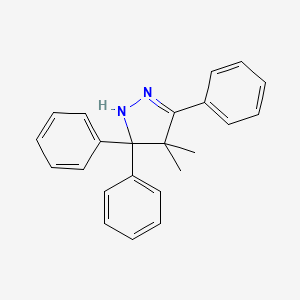
4,4-Dimethyl-3,5,5-triphenyl-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-3,5,5-triphenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-3,5,5-triphenyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of chalcone derivatives with hydrazine or its derivatives under acidic or basic conditions. For instance, a chalcone derivative can be reacted with phenylhydrazine in the presence of an acid catalyst to form the desired pyrazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as vitamin B1 hydrochloride have been reported to facilitate the synthesis of 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazoles .
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyl-3,5,5-triphenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the phenyl groups or other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Applications De Recherche Scientifique
4,4-Dimethyl-3,5,5-triphenyl-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of dyes, agrochemicals, and other functional materials.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-3,5,5-triphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives have been shown to inhibit enzymes such as monoamine oxidase and cholinesterase, which are involved in neurological processes . The compound’s structure allows it to bind to active sites of these enzymes, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5,5-Trimethyl-2-pyrazoline: This compound has a similar pyrazole core but with different substituents.
4,5-Dihydro-3,5,5-trimethyl-1H-pyrazole: Another related compound with variations in the substituents.
Uniqueness
4,4-Dimethyl-3,5,5-triphenyl-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three phenyl groups and two methyl groups enhances its stability and potential for diverse applications compared to other pyrazole derivatives.
Propriétés
Numéro CAS |
127958-24-1 |
|---|---|
Formule moléculaire |
C23H22N2 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
4,4-dimethyl-3,5,5-triphenyl-1H-pyrazole |
InChI |
InChI=1S/C23H22N2/c1-22(2)21(18-12-6-3-7-13-18)24-25-23(22,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,25H,1-2H3 |
Clé InChI |
GSXLPVFIBAHFED-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=NNC1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(Diethylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14294594.png)
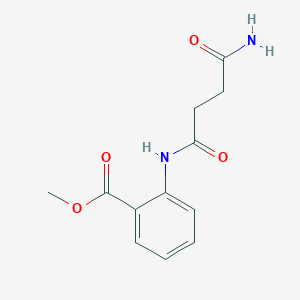
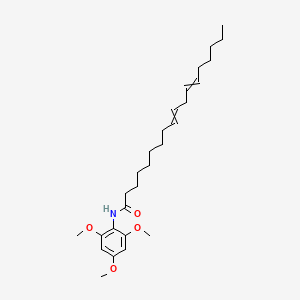
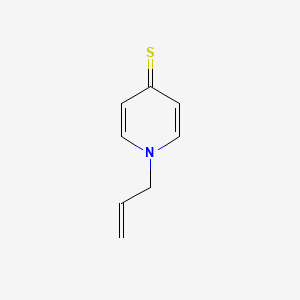

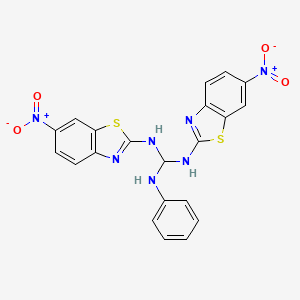
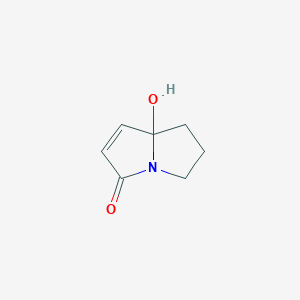
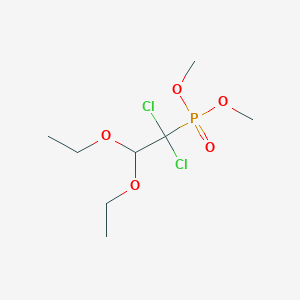

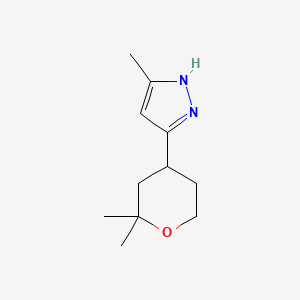
![2,2'-[{[2-(Pyridin-2-yl)ethyl]azanediyl}bis(methylene)]diphenol](/img/structure/B14294635.png)
![Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester](/img/structure/B14294644.png)

